4-Ethyl-5-phenylthiophene-2-carboxylic acid
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Overview
Description
4-Ethyl-5-phenylthiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C13H12O2S It belongs to the thiophene family, characterized by a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-5-phenylthiophene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl phenylacetate with sulfur and a dehydrating agent, such as phosphorus pentoxide, to form the thiophene ring. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-phenylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-Ethyl-5-phenylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-ethyl-5-phenylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Lacks the ethyl and phenyl substituents, resulting in different chemical properties and reactivity.
4-Methyl-5-phenylthiophene-2-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
5-Phenylthiophene-2-carboxylic acid: Lacks the ethyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 4-Ethyl-5-phenylthiophene-2-carboxylic acid is unique due to the presence of both ethyl and phenyl substituents, which confer distinct steric and electronic characteristics. These features can influence its reactivity, binding interactions, and overall utility in various applications.
Properties
IUPAC Name |
4-ethyl-5-phenylthiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-2-9-8-11(13(14)15)16-12(9)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTPOYHSXHUJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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